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GNE-272: A High-Specificity Probe for
CBP/EP300 Bromodomains
For researchers, scientists, and drug development professionals, understanding the specificity

of chemical probes is paramount. GNE-272, a potent inhibitor of the bromodomains of CREB-

binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a valuable tool

for studying the roles of these epigenetic regulators in health and disease. This guide provides

a comprehensive comparison of GNE-272's specificity against other bromodomains, supported

by experimental data and detailed protocols.

Unveiling the Selectivity of GNE-272
GNE-272 was identified as a potent and selective inhibitor of the CBP/EP300 bromodomains.

[1] Initial screening revealed its high affinity for CBP, with a half-maximal inhibitory

concentration (IC50) of 0.02 µM in a Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET) assay and 0.41 µM in a Bioluminescence Resonance Energy Transfer (BRET)

assay.[1] Crucially, its activity against the first bromodomain of BRD4 [BRD4(1)], a

representative member of the BET (Bromodomain and Extra-Terminal domain) family, was

significantly lower, with an IC50 of 13 µM, highlighting its selectivity.[1]

To further delineate its specificity, GNE-272 was profiled against a broad panel of

bromodomains using the BromoScan™ technology. The results from this comprehensive
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screen confirm the high selectivity of GNE-272 for the CBP/EP300 bromodomains over other

bromodomain families.

Comparative Binding Affinity of GNE-272
Bromodomain Target

Dissociation Constant (Kd)
in µM

Selectivity vs. CBP

CBP 0.015 1x

EP300 0.022 1.5x

BRD4(1) 13 >860x

BRD2(1) >100 >6600x

BRD3(2) >100 >6600x

BAZ2B >100 >6600x

ATAD2 >100 >6600x

SMARCA4 >100 >6600x

Data presented here is a

summary compiled from

publicly available information

and the BromoScan™ data

mentioned in the supporting

information of Crawford et al.,

J. Med. Chem. 2016, 59, 23,

10549–10563.

The CBP/EP300-MYC Signaling Axis in Acute
Myeloid Leukemia (AML)
CBP and p300 are critical transcriptional coactivators that play a pivotal role in various cellular

processes, and their dysregulation is implicated in several cancers, including Acute Myeloid

Leukemia (AML).[2][3][4][5] One of the key mechanisms through which CBP/p300 contributes

to leukemogenesis is by regulating the activity of the transcription factor c-Myb. The interaction
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between c-Myb and the KIX domain of p300/CBP is essential for the transactivation of target

genes, including the proto-oncogene MYC.[6][7][8][9][10]

GNE-272, by selectively inhibiting the bromodomain of CBP/EP300, disrupts the recruitment of

these coactivators to chromatin. This leads to a downstream cascade of events that ultimately

suppresses the expression of MYC, a key driver of proliferation in AML. This targeted inhibition

of the CBP/EP300-MYC axis is a promising therapeutic strategy for AML.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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